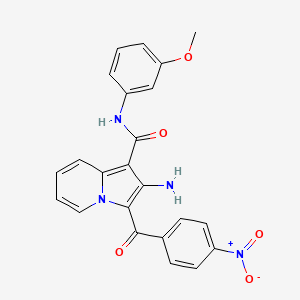

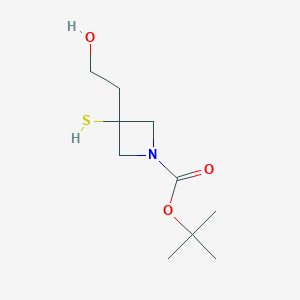

![molecular formula C21H26N2O2 B2588747 1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol CAS No. 887349-13-5](/img/structure/B2588747.png)

1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol, also known as DM-5689, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit several interesting biochemical and physiological effects. In

Applications De Recherche Scientifique

Catalytic Applications

Benzimidazole-based compounds have been utilized in catalysis, exemplified by the study on ionic liquid-based Ru(II)–phosphinite compounds. These compounds demonstrated efficiency as catalysts in the transfer hydrogenation of ketones, achieving excellent conversions up to 99%. The study highlights the role of benzimidazole derivatives in facilitating high-efficiency catalysis in organic synthesis (Aydemir et al., 2014).

Pharmaceutical Research

In the realm of pharmaceuticals, benzimidazole compounds were synthesized and evaluated for their DNA binding, cellular DNA lesion, and cytotoxicity. The study indicated that these compounds exhibit substantial in vitro cytotoxic effects against various cancer cell lines, suggesting their potential application in cancer therapy (Paul et al., 2015).

Material Science

Benzimidazole-based lanthanide metal-organic frameworks (MOFs) have been studied for their luminescence sensing capabilities, particularly for benzaldehyde-based derivatives. These MOFs offer potential applications in chemical sensing, highlighting the versatility of benzimidazole derivatives in developing functional materials (Shi et al., 2015).

Agricultural Applications

In agriculture, benzimidazole derivatives, specifically carbendazim and tebuconazole, have been formulated into solid lipid nanoparticles and polymeric nanocapsules for sustained release. This approach aims to enhance the efficacy and reduce the environmental impact of fungicides, demonstrating the application of benzimidazole compounds in developing advanced agricultural products (Campos et al., 2015).

Polymer Science

Research on benzimidazole compounds extends to polymer science, where they have been explored for their role in the polymerization reactions of ϵ-caprolactone. The study on ZnII and CuII carboxylate complexes with benzimidazole-based ligands revealed their effectiveness as catalysts in ring-opening polymerization, offering insights into the utility of benzimidazole derivatives in polymer chemistry (Attandoh et al., 2014).

Propriétés

IUPAC Name |

1-[1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-4-19(24)21-22-17-10-5-6-11-18(17)23(21)13-8-14-25-20-12-7-9-15(2)16(20)3/h5-7,9-12,19,24H,4,8,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMWNJXJOKPUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

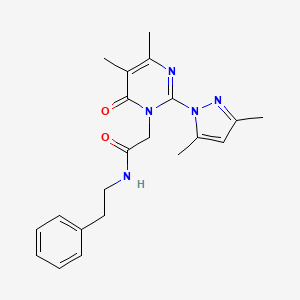

![(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2588665.png)

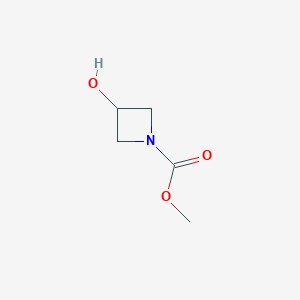

![2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide](/img/structure/B2588673.png)

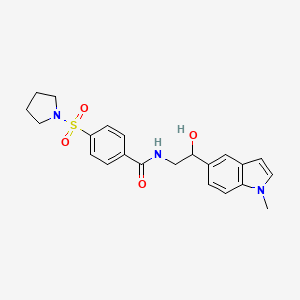

![1-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2588677.png)

![4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2588678.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588679.png)

![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)

![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)

![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2588687.png)